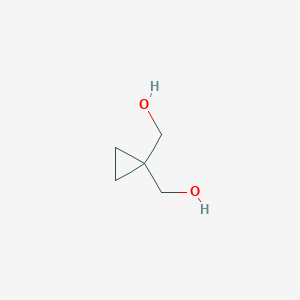

1,1-Bis(hydroxymethyl)cyclopropane

描述

Theoretical Framework of Ring Strain in Cyclopropanes

The total ring strain in cyclopropane (B1198618) is estimated to be 115 kJ/mol (27.5 kcal/mol), which significantly weakens the carbon-carbon bonds compared to those in acyclic alkanes like propane. utexas.edulibretexts.org This inherent strain is a composite of angle, torsional, and steric strains.

The primary contributor to the high ring strain in cyclopropane is angle strain, also known as Baeyer strain. libretexts.orgpressbooks.pub The carbon atoms in cyclopropane are sp³ hybridized, for which the ideal tetrahedral bond angle is 109.5°. vedantu.comyoutube.com However, the geometric constraint of a three-membered ring forces the internal C-C-C bond angles to be 60°. lumenlearning.comlibretexts.org This severe deviation of nearly 49.5° from the optimal angle leads to inefficient overlap of the atomic orbitals. utexas.eduvedantu.com To accommodate this, the C-C bonds in cyclopropane are described as "bent bonds," where the electron density is distributed in an arc between the carbon nuclei. libretexts.orgwikipedia.org This bending results in weaker and more reactive C-C bonds compared to those in unstrained alkanes. libretexts.org The energy of a C-C bond in cyclopropane is approximately 255 kJ/mol, substantially lower than the 370 kJ/mol for a C-C bond in propane. libretexts.org

Significance of Cyclopropane Derivatives in Organic Synthesis and Medicinal Chemistry

The high ring strain of cyclopropanes makes them highly reactive and thus valuable intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org The strained bonds can be cleaved under conditions that would not affect other alkanes, allowing for a variety of ring-opening reactions. knowt.com Cyclopropane derivatives are versatile building blocks used to construct more complex molecules, including cyclopentenes through thermal rearrangements of vinylcyclopropanes. acs.org

In medicinal chemistry, the cyclopropyl (B3062369) group is a "privileged scaffold," a structural motif frequently found in bioactive compounds. nih.govresearchgate.net Incorporating a cyclopropane ring into a drug molecule can enhance potency, improve metabolic stability, and restrict the conformation of the molecule to achieve a more favorable binding to its biological target. acs.org The rigid structure and unique electronic properties of the cyclopropane ring are leveraged in numerous pharmaceuticals. researchgate.netunl.pt Notable examples include broad-spectrum quinolone antibiotics like ciprofloxacin (B1669076) and various enzyme inhibitors. acs.orgwikipedia.org

The compound 1,1-Bis(hydroxymethyl)cyclopropane serves as a key intermediate in the synthesis of important pharmaceuticals, such as the asthma medication montelukast (B128269) sodium. google.compsu.edu Its synthesis and utility underscore the practical application of fundamental cyclopropane chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[1-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAINYZJQSQEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399327 | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-81-3 | |

| Record name | 1,1-Cyclopropanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39590-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopropane-1,1-diyl)dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropane-1,1-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Bis Hydroxymethyl Cyclopropane

Catalytic Hydrogenation Routes

Catalytic hydrogenation presents a promising alternative to traditional reduction methods, such as those using complex metal hydrides like lithium aluminum hydride, which can be problematic for large-scale production due to difficulties in removing metal hydroxide (B78521) by-products. google.com Gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester offers a more streamlined process. google.com

Reduction of 1,1-Cyclopropanedicarboxylic Ester with Metal Catalysts

The reduction of a 1,1-cyclopropanedicarboxylic ester to 1,1-bis(hydroxymethyl)cyclopropane via heterogeneous catalysis involves passing the ester starting material in a stream of hydrogen gas through a catalyst bed. google.com This method avoids the large amounts of reagents and catalysts, such as aluminum chloride, required in other processes, reducing cost and chemical waste. psu.edu

A notable heterogeneous catalyst for this transformation is a copper-based system, particularly copper oxide (CuO) supported on zinc oxide (ZnO). google.com The catalyst is typically prepared by the coprecipitation of copper and zinc precursors. google.com While CuO/ZnO is effective, other support materials or spacers can also be employed, including chromium(III) oxide (Cr₂O₃), magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂), or mixtures thereof. google.com The use of these solid-phase catalysts is a key feature of a novel process designed to overcome the limitations of prior art methods. google.com

Optimizing the reaction conditions and catalyst composition is crucial for achieving high selectivity and activity. For the CuO/ZnO system, the weight ratio of copper to zinc is a key parameter, with ratios of 0.01/0.99 to 0.10/0.90 (wt/wt) being effective, and a range of approximately 0.02/0.98 to 0.05/0.95 considered preferable. google.com The process is generally conducted at temperatures between 100-200°C and hydrogen pressures of 1-15 atmospheres. google.com Further improvements in selectivity are considered possible through adjustments in catalyst design. google.com

Table 1: Optimized Reaction Conditions for CuO/ZnO Catalyzed Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | CuO/ZnO |

| CuO/ZnO Ratio (wt/wt) | 0.02/0.98 to 0.05/0.95 |

| Temperature | 100-200°C |

| H₂ Pressure | 1-15 atm |

| Hydrogen Flow Rate * | ~2 to 5 L/hr |

| Ester Flow Rate * | ~0.003 to 0.05 mol/hr |

*For a catalyst bed of approximately 0.25g. google.com

Investigation of Palladium-Catalyzed Hydrogenation

Palladium-based catalysts are widely used in hydrogenation reactions. polimi.itresearchgate.netd-nb.info However, for the reduction of dicarboxylic acids or their esters to diols, their effectiveness can be limited. For instance, a 5% Palladium on carbon (Pd/C) catalyst has been shown to be effective for hydrogenating the aromatic ring of dicarboxylic acids to form cyclohexane (B81311) dicarboxylic acids with 100% selectivity, but it is generally inactive for the reduction of the carboxylic acid group itself. researchgate.net Research into novel palladium catalyst systems, such as single-site palladium atoms anchored in mesoporous polymeric graphitic carbon nitride, has shown high activity and selectivity for other types of hydrogenations, like those of alkynes and nitroarenes. polimi.it These advanced catalysts operate by coordinating molecular hydrogen, which then undergoes heterolytic dissociation with active participation from the support material. polimi.it While these specific systems have not been explicitly reported for the synthesis of this compound, the ongoing development of highly active palladium catalysts, including those on polymeric resin supports for continuous-flow reactions, represents a potential area for future investigation in this specific synthesis. d-nb.info

Zinc-Mediated Cyclization Reactions

An alternative advanced methodology involves the formation of the cyclopropane (B1198618) ring through a cyclization reaction mediated by zinc powder. psu.eduscientific.net This approach offers a different pathway to the target molecule, starting from an acyclic precursor.

Reaction of Dibromoneopentyl Glycol with Zinc Powder

The synthesis of this compound can be achieved through the reaction of dibromoneopentyl glycol with zinc powder in a solvent such as ethanol (B145695). psu.eduscientific.net This method has been studied to provide a more cost-effective route compared to syntheses involving expensive reagents like lithium aluminum hydride or selenium-containing compounds. psu.eduscientific.net The precursor, dibromoneopentyl glycol, can itself be prepared from pentaerythritol (B129877) and hydrobromic acid. psu.eduscientific.net

The optimization of this zinc-mediated reaction has focused on the molar ratio of the reactants and the reaction duration. Studies have shown that a slight excess of zinc powder is beneficial. While the stoichiometric ratio of dibromoneopentyl glycol to zinc is 1:1, using a molar ratio of 1:1.05 was found to increase the yield to 87.3% from 85.7%. psu.eduscientific.net Further increasing the amount of zinc did not lead to a significant improvement in yield. psu.eduscientific.net The reaction time was also optimized, with the highest yield being achieved after 7 hours of reaction at a slightly refluxing temperature; longer reaction times led to a decrease in yield due to the formation of crystalline by-products. psu.eduscientific.net Under these optimal conditions, the product can be obtained with a purity of 98.67%. psu.edu

Table 2: Effect of Dibromoneopentyl Glycol to Zinc Molar Ratio on Yield

| Molar Ratio (Dibromoneopentyl Glycol : Zinc) | Yield (%) |

|---|---|

| 1 : 1 | 85.7 |

| 1 : 1.05 | 87.3 |

Data sourced from studies on the synthesis of this compound. psu.eduscientific.net

Table 3: Effect of Reaction Time on Yield

| Reaction Time (hours) | Yield (%) |

|---|---|

| 7 | 87.3 |

Data indicates that yield decreases with reaction times longer than 7 hours. psu.eduscientific.net

Optimization of Molar Ratios, Temperature, and Reaction Timepsu.edu

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Research has focused on the synthesis from dibromoneopentyl glycol and zinc powder. psu.edu

Molar Ratios: The molar ratio of the reactants, specifically dibromoneopentyl glycol to zinc powder, significantly impacts the reaction yield. While the stoichiometric proportion is 1:1, studies have shown that a slight excess of zinc powder is beneficial. psu.edu An optimal feed molar ratio was determined to be 1:1.05 (dibromoneopentyl glycol to zinc). psu.edu Increasing the amount of zinc powder beyond this point does not lead to a significant increase in yield. psu.edu

| Molar Ratio (dibromoneopentyl glycol : zinc powder) | Yield (%) |

|---|---|

| 1:0.95 | 65.6 |

| 1:0.97 | 74.0 |

| 1:1 | 81.7 |

| 1:1.05 | 87.3 |

| 1:1.16 | 87.7 |

| 1:1.21 | 87.9 |

Temperature and Reaction Time: The reaction temperature is maintained at a slight reflux, approximately 80°C. psu.edu The reaction time is another critical variable that has been optimized. The yield increases with reaction time up to a certain point. The optimal reaction time was found to be 7 hours, achieving a yield of 87.3%. psu.edu Extending the reaction beyond this optimal duration can lead to a decrease in yield due to the formation of crystalline by-products. psu.edu

| Reaction Time (hours) | Yield (%) |

|---|---|

| 3 | 62.4 |

| 4 | 71.5 |

| 5 | 78.2 |

| 6 | 83.1 |

| 7 | 87.3 |

| 8 | 86.5 |

Under these optimized conditions—a molar ratio of 1:1.05, a temperature of 80°C, and a reaction time of 7 hours—the synthesis of this compound can achieve a yield of 87.3% with a purity of 98.67%. psu.edu

Solvent System Effects on Yield and Puritypsu.edu

The choice of solvent is critical for facilitating the reaction between the organic substrate (dibromoneopentyl glycol) and the metallic reactant (zinc powder). A mixed solvent system of ethanol and distilled water has been effectively used. psu.edu This system allows for the dissolution of the organic starting material while also providing a medium for the reaction with zinc. Following the reaction, ethanol is removed by distillation, and the product is isolated. psu.edu The use of activated carbon is also employed to adsorb impurities and pigments from the filtrate, resulting in a transparent, colorless solution before the final product is collected via distillation under reduced pressure. psu.edu

Solvent-Free Cyclization Approachesucl.ac.uk

In line with the principles of green chemistry, solvent-free approaches to cyclopropanation are being explored. One such method is mechanochemical synthesis, which uses mechanical force, such as ball-milling, to activate reactants and drive chemical reactions. ucl.ac.uk A mechanochemical Simmons-Smith reaction has been developed, demonstrating that zinc(0) can be activated via ball-milling to perform cyclopropanation without the need for bulk solvents. ucl.ac.uk This approach is operationally simple and can be conducted under air, offering a more sustainable alternative to traditional solution-based methods. ucl.ac.uk

Microwave-Assisted Synthesisresearchgate.netnih.govnih.gov

Microwave-assisted synthesis (MAS) is a modern technique used to accelerate chemical reactions by utilizing microwave radiation to heat the reactants. This method has been successfully applied to various organic syntheses, including condensation reactions that are often steps in a larger synthetic pathway. researchgate.netnih.gov The key advantages of MAS include significantly reduced reaction times, often from hours to minutes, and frequently higher yields. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not widely reported, the principles of MAS are applicable. For instance, related syntheses have been achieved using a catalyst in a suitable solvent at elevated temperatures for short durations under microwave irradiation. researchgate.net This technology represents a powerful tool for accelerating the development of synthetic routes. nih.gov

Alternative Synthetic Pathways

Besides the optimized route from dibromoneopentyl glycol, other synthetic pathways to this compound have been reported.

Lithium Hydride Reduction of Halogenated Alkylidenemalonatespsu.eduelectronicsandbooks.com

An alternative pathway involves the reduction of halogenated alkylidenemalonates using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). psu.eduelectronicsandbooks.com This method consists of two main stages. First, an α-halogenated aldehyde reacts with a malonic ester in the presence of a weak base to form a halogenated alkylidenemalonate. psu.edu

In the second stage, this intermediate is treated with lithium aluminum hydride in a solvent such as ether. electronicsandbooks.com Lithium aluminum hydride is a strong, nucleophilic reducing agent capable of reducing esters to primary alcohols. adichemistry.commasterorganicchemistry.comwikipedia.org It effectively reduces both ester groups of the malonate derivative to the corresponding hydroxymethyl groups, yielding the target this compound. electronicsandbooks.com However, this method can be costly due to the expensive nature of the reagents and catalysts involved. psu.edu

Reduction of 1,1-Diacylcyclopropanes and Related Compounds

A primary route to this compound involves the reduction of 1,1-cyclopropanedicarboxylic acid derivatives, such as esters. Traditional methods often employed complex metal hydrides like lithium aluminum hydride (LiAlH₄). google.comtandfonline.com While effective on a laboratory scale, the filtration of metal hydroxide by-products makes these methods challenging for large-scale production. google.com

A more scalable approach is the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester. google.com This process involves passing the ester starting material in a stream of hydrogen gas over a copper-based catalyst. google.com The reaction is typically conducted at temperatures between 100-200°C and hydrogen pressures of 1-15 atmospheres. google.com Copper catalysts supported on materials like zinc oxide (ZnO), chromium(III) oxide (Cr₂O₃), magnesium oxide (MgO), aluminum oxide (Al₂O₃), or silicon dioxide (SiO₂) are used. google.com Specifically, a copper/zinc oxide (Cu/ZnO) catalyst has been shown to be effective. google.com

Another method involves the treatment of 2-bromoalkylidene malonates or 2-chloroalkylidene malonates with an excess of lithium aluminum hydride in dry ether at 0°C, which produces 1,1-bis(hydroxymethyl)cyclopropanes in high yields. tandfonline.com Similarly, the reduction of methyl 2-acetyl-4-bromo-4-methyl-2-pentenoate with lithium aluminum hydride yields the corresponding 1-(1-hydroxyethyl)-1-hydroxymethyl-2,2-dimethylcyclopropane. tandfonline.com

| Starting Material | Reducing Agent | Catalyst/Support | Conditions | Product | Yield |

| Diethyl 1,1-cyclopropanedicarboxylate | Hydrogen (H₂) | Copper/Zinc Oxide (Cu/ZnO) | 100-200°C, 1-15 atm | This compound | Not specified |

| 2-Bromoalkylidene malonates | Lithium Aluminum Hydride (LiAlH₄) | None | Dry ether, 0°C | Substituted 1,1-Bis(hydroxymethyl)cyclopropanes | High |

| 2-Chloroalkylidene malonates | Lithium Aluminum Hydride (LiAlH₄) | None | Dry ether, 0°C | Substituted 1,1-Bis(hydroxymethyl)cyclopropanes | High |

Multi-Step Approaches via Selenone and Malonic Ester Reactions

A multi-step synthesis has been reported that begins with the reaction of a selenone and a malonic ester in an alkaline medium to form a 1,1-cyclopropanedicarboxylate ester. psu.eduscientific.net This intermediate is then reduced using a reagent such as lithium aluminum hydride (LiAlH₄) to produce the target compound, this compound. psu.eduscientific.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Key Considerations |

| 1 | Selenone, Malonic ester | Alkaline medium | 1,1-Cyclopropanedicarboxylate ester | Formation of the cyclopropane ring |

| 2 | 1,1-Cyclopropanedicarboxylate ester | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction of the ester groups; low overall yield and toxicity of selenium compounds. psu.eduscientific.net |

General Synthesis of 1,1-Bis(hydroxymethyl)cyclopropanes

Several other synthetic strategies for this compound have been developed. One common method involves the reaction of diethyl malonate with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) in the presence of a phase transfer catalyst to yield diethyl 1,1-cyclopropanedicarboxylate. psu.eduscientific.net This intermediate is subsequently reduced by a metal hydride, with aluminum chloride as a catalyst, to give the final product. psu.eduscientific.net A significant disadvantage of this method is the large quantity of catalysts and reagents required, which increases costs and generates substantial aluminum chloride waste. psu.eduscientific.net

A different approach utilizes the reaction of dibromoneopentyl glycol with zinc powder. psu.eduscientific.net In a study, this reaction was optimized to proceed at 80°C for 7 hours with a mole ratio of dibromoneopentyl glycol to zinc of 1:1.05, achieving a yield of 87.3% and a purity of 98.67%. psu.eduscientific.net The necessary precursor, dibromoneopentyl glycol, was prepared in 91.7% yield by reacting pentaerythritol with hydrobromic acid using diethyl sulfate (B86663) as a catalyst. psu.eduscientific.net

Another facile synthesis involves the reaction of halogenated alkylidene malonates with lithium aluminum hydride in ether. tandfonline.com This method is effective for producing various substituted 1,1-bis(hydroxymethyl)cyclopropanes. tandfonline.comelectronicsandbooks.com For instance, 2-bromoalkylidene malonates, prepared via a Knoevenagel condensation of aliphatic aldehydes with dimethyl malonate followed by bromination, are treated with excess lithium aluminum hydride to afford the target diols in high yields. tandfonline.com

| Precursor(s) | Key Reagents | Catalyst | Product | Yield | Notes |

| Diethyl malonate, 1,2-Dichloroethane | Metal hydride | Phase transfer catalyst, Aluminum chloride | This compound | Not specified | High cost and waste generation. psu.eduscientific.net |

| Dibromoneopentyl glycol | Zinc powder | None | This compound | 87.3% | Reaction at 80°C for 7 hours. psu.eduscientific.net |

| Halogenated alkylidene malonates | Lithium Aluminum Hydride | None | Substituted 1,1-Bis(hydroxymethyl)cyclopropanes | High | A facile synthesis route. tandfonline.com |

Mechanistic Studies and Reaction Chemistry of 1,1 Bis Hydroxymethyl Cyclopropane

Reactivity Profiles of Hydroxyl Groups

The two primary hydroxyl groups in 1,1-bis(hydroxymethyl)cyclopropane behave as typical primary alcohols, undergoing a range of oxidation, reduction, and substitution reactions.

The oxidation of this compound can be controlled to yield either the corresponding dialdehyde, the dicarboxylic acid, or the mono-oxidized product, 1-(hydroxymethyl)cyclopropanecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Primary alcohols can be oxidized to aldehydes using milder reagents that prevent over-oxidation to the carboxylic acid. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, generally providing good yields under non-acidic conditions. libretexts.org

For the exhaustive oxidation to 1,1-cyclopropanedicarboxylic acid, stronger oxidizing agents are required. Reagents such as chromic acid (CrO₃ in aqueous acid, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄) can oxidize the primary alcohol groups to carboxylic acids. libretexts.org The oxidation of aldehydes to carboxylic acids proceeds via a gem-diol intermediate formed by the addition of water to the carbonyl group. libretexts.org A variety of modern reagents have also been developed for the chemoselective oxidation of primary alcohols to carboxylic acids in the presence of other functional groups. nih.govbohrium.com

The table below summarizes common oxidizing agents for primary alcohols.

| Reagent | Product from Primary Alcohol | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Milder reagent, stops at the aldehyde stage. libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | Offers high yields and requires mild, non-acidic conditions. libretexts.org |

| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong oxidizing agent, generally gives good yields at room temperature. libretexts.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Powerful oxidizing agent, but can lead to cleavage of carbon-carbon bonds under harsh conditions. libretexts.org |

| 1-Hydroxycyclohexyl phenyl ketone | Carboxylic Acid | Mediates oxidation via a hydride transfer mechanism under strong basic conditions. nih.govbohrium.com |

The synthesis of this compound is most commonly achieved through the reduction of a 1,1-cyclopropanedicarboxylate ester or the corresponding dicarboxylic acid. This transformation is a key step in its production for use as a chemical intermediate. google.compsu.edu

Complex metal hydrides are highly effective for this reduction. Lithium aluminum hydride (LiAlH₄) in an ether solvent is frequently used to reduce diethyl 1,1-cyclopropanedicarboxylate to this compound in high yields. tandfonline.com However, for large-scale production, filtration of the resulting metal hydroxide (B78521) by-products can be challenging. google.com

An alternative method suitable for industrial scale is the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester. google.com This process utilizes a copper-based catalyst, often supported on zinc oxide, chromium oxide, or alumina, and is conducted under relatively mild conditions of temperature (100-200°C) and pressure (1-15 atm). google.com Another reported synthesis involves the reaction of dibromoneopentyl glycol with zinc powder in ethanol (B145695), which yields this compound. psu.edu

The following table details common reduction methods for producing this compound.

| Starting Material | Reagent/Catalyst | Conditions | Reference |

| Diethyl 1,1-cyclopropanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | Ether solvent | psu.edutandfonline.com |

| 1,1-Cyclopropanedicarboxylic ester | H₂ / Copper-support catalyst | 100-200°C, 1-15 atm | google.com |

| Dibromoneopentyl glycol | Zinc powder | Ethanol, reflux | psu.edu |

The hydroxyl groups of this compound can be converted to a variety of other functional groups through substitution reactions. As the hydroxide ion (OH⁻) is a poor leaving group, a common strategy involves converting the hydroxyl group into a more stable leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or water (via protonation in strong acid). libretexts.org

Once activated, the carbon atom becomes susceptible to nucleophilic attack. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the diol to the corresponding 1,1-bis(chloromethyl)cyclopropane or 1,1-bis(bromomethyl)cyclopropane. The reaction with strong acids like HBr or HCl can also yield the corresponding dihalides, typically proceeding through an Sₙ2 mechanism for these primary centers. libretexts.org

The conversion of the hydroxyl groups to sulfonate esters, such as tosylates, provides a versatile intermediate. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, allowing for the introduction of azides, cyanides, and other functionalities. This reactivity is crucial for its role as a key intermediate in the multi-step synthesis of complex molecules like the asthma medication montelukast (B128269). google.compsu.edu

| Reagent | Intermediate/Product | Reaction Type | Notes |

| Thionyl chloride (SOCl₂) | 1,1-Bis(chloromethyl)cyclopropane | Conversion to alkyl halide | Provides a reactive dihalide. libretexts.org |

| Phosphorus tribromide (PBr₃) | 1,1-Bis(bromomethyl)cyclopropane | Conversion to alkyl halide | Another route to a dihalide. libretexts.org |

| p-Toluenesulfonyl chloride (TsCl) | 1,1-Bis(tosyloxymethyl)cyclopropane | Formation of sulfonate ester | Creates an excellent leaving group for subsequent Sₙ2 reactions. libretexts.org |

| Strong acids (HBr, HCl) | 1,1-Bis(halomethyl)cyclopropane | Acid-catalyzed substitution | The alcohol is protonated to form a good leaving group (H₂O). libretexts.org |

Cyclopropane (B1198618) Ring-Opening Reactions

The strained three-membered ring of cyclopropane derivatives is susceptible to cleavage under various conditions, leading to the formation of acyclic products.

The cleavage of the cyclopropane ring is influenced by electronic effects, steric factors, and the nature of the reagents. In many cases, the reaction is initiated by the formation of a radical or an ionic intermediate. nih.gov

Electronic Effects: The presence of both an electron-donating group (D) and an electron-withdrawing group (A) on the cyclopropane ring (a "donor-acceptor" cyclopropane) significantly facilitates ring-opening. rsc.org The push-pull nature of the substituents polarizes a specific σ-bond, weakening it and making it susceptible to cleavage. acs.org

Lewis Acids: Lewis acids can promote ring-opening by coordinating to a functional group on the cyclopropane derivative. For example, coordination to a carbonyl oxygen can induce the formation of a dipolar species that readily undergoes ring cleavage. rsc.org

Radical Pathways: Oxidative radical ring-opening can be initiated by reagents like manganese(III) acetate (B1210297) or through photoredox catalysis. nih.gov A radical may add to a substituent on the ring (such as a methylidene group), leading to a cyclopropyl-substituted carbon radical which then rearranges via ring-opening. nih.gov

Transition Metal Catalysis: Transition metals like palladium can catalyze ring-opening reactions. For instance, in a tandem Heck-ring-opening reaction, the insertion of palladium creates a new stereocenter, and the subsequent regioselectivity of the C-C bond cleavage is controlled by steric constraints and the stability of the resulting organopalladium intermediate. acs.org

The stereochemistry of cyclopropane ring-opening reactions is highly dependent on the reaction mechanism. These processes can exhibit high degrees of stereoselectivity and, in some cases, chirality transfer.

In Lewis acid-mediated reactions of activated cyclopropylcarbinols, a 5-endo-tet-type cyclization can proceed with a very high degree of stereoinduction, allowing for the transfer of chirality from the starting material to the product. researchgate.net The stereochemical pathway is dictated by the geometry of the transition state.

For reactions proceeding through electrophilic attack, the process can be highly regio- and stereoselective. rsc.org Similarly, in transition metal-catalyzed reactions, the stereochemistry of an intermediate can dictate the outcome. For example, a configurationally stable carbon-palladium bond formed during a migratory insertion step can control the subsequent selectivity of the ring-opening, favoring the pathway that minimizes steric strain. acs.org Computational studies using density functional theory (DFT) have shown that the energy difference between competing transition states can accurately predict the observed stereochemical and regiochemical outcomes of the C-C bond cleavage. acs.org

Formation of Homoallyl Derivatives

A characteristic reaction of cyclopropylcarbinols, including this compound, is the cyclopropylcarbinyl rearrangement, which yields homoallylic alcohols. This rearrangement is a facile process that can be promoted under surprisingly mild conditions. Research has demonstrated that simply refluxing cyclopropyl (B3062369) carbinols in a mixture of water and an organic solvent, such as 1,4-dioxane, without any additional catalyst, can efficiently produce homoallylic alcohols in good to excellent yields. rsc.orgrsc.org

The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a cyclopropylcarbinyl cation. This cation is unstable and rapidly rearranges through the cleavage of a cyclopropane bond to form the more stable homoallylic cation, which is then trapped by water to yield the final homoallylic alcohol product. The unique catalytic properties of hot water are sufficient to promote this transformation. rsc.orgrsc.org This method is particularly valuable for synthesizing cyclic homoallylic alcohols from bicyclic or tricyclic cyclopropyl carbinols, structures that are otherwise challenging to prepare. rsc.org

| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Generic Cyclopropyl Carbinol | H₂O-1,4-dioxane (9:1 v/v), reflux | Homoallylic Alcohol | Good to Excellent | rsc.org |

| Bicyclic Cyclopropyl Carbinol | H₂O-1,4-dioxane (9:1 v/v), reflux | Ring-Expanded Cyclic Homoallylic Alcohol | Good | rsc.orgrsc.org |

| Tricyclo[4.3.1.0]decanol | H₂O-1,4-dioxane (9:1 v/v), reflux | Bicyclic Homoallylic Alcohols | 74 (total) | rsc.org |

Stereospecificity and Diastereoselectivity in Reactions

The rigid framework of the cyclopropane ring allows for a high degree of stereochemical control in its reactions. Both the formation of the cyclopropane ring and its subsequent functionalization can be performed with high stereospecificity and diastereoselectivity.

Heteroatom-directed cyclopropanation is a powerful strategy for achieving high diastereoselectivity. For instance, the Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereofacial selectivity, where the zinc-carbenoid reagent is delivered to the face of the double bond syn to the hydroxyl group. The stereochemistry of substituents on the starting material, such as in glucal derivatives, can effectively control the stereochemical outcome of cyclopropanation reactions.

Ring-opening reactions of substituted cyclopropanes can also be highly diastereoselective. For example, the intramolecular Friedel–Crafts alkylation of certain non-donor–acceptor cyclopropanes proceeds through a selective bond cleavage with complete retention of configuration, enabling the synthesis of functionalized dihydronaphthalene scaffolds. rsc.org Computational studies have revealed that the presence and nature of substituents, such as alkoxy groups, are key to controlling which bond is cleaved and ensuring a stereospecific outcome. rsc.org

Control of Enantiomeric Excess in Cyclopropane Derivatives

Achieving high enantiomeric excess (ee) in the synthesis of chiral cyclopropane derivatives is a significant area of research, largely driven by the prevalence of these motifs in pharmaceuticals. A primary strategy involves asymmetric catalysis, where a chiral catalyst guides the formation of one enantiomer over the other.

Various transition-metal catalysts have been developed for enantioselective cyclopropanation. Chiral dirhodium tetracarboxylate catalysts are highly effective for the reactions of diazo compounds. For instance, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, catalyzed by Rh₂(S-PTAD)₄, yields C-H functionalization products with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee). Similarly, ruthenium-based catalysts, such as Ru(II)-Pheox complexes, have been used for the asymmetric cyclopropanation of α-substituted allylic sulfones with diazo esters, affording products in high yields and with up to 99% ee.

Palladium-catalyzed reactions also offer a robust method for controlling enantioselectivity. Taddol-based phosphoramidite (B1245037) ligands, when used in palladium(0)-catalyzed C–H arylative cyclizations, can produce cyclopropyl-containing dihydroquinolones and dihydroisoquinolones in high yields and enantioselectivities. Furthermore, chemoenzymatic methods, utilizing engineered enzymes like myoglobin (B1173299) variants, have emerged as a powerful tool for the cyclopropanation of a broad range of vinylarene substrates with exceptional stereocontrol, often achieving >99% de and ee.

| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTAD)₄ | Aryldiazoacetate + Dihydropyrrole | Pyrrolidine | up to 97% | |

| Ru(II)-Pheox | Diazoester + Allylic Sulfone | Functionalized Cyclopropane | 86-99% | |

| Pd(0)/Taddol-based ligand | Aminocyclopropane Substrates | Dihydroquinolone | High | |

| Engineered Myoglobin | Diazoketone + Vinylarene | Cyclopropyl Ketone | >99% | |

| Chiral Cinchona Alkaloid | Unsaturated Aldehyde + Halocarbonyl | Chiral Cyclopropane | up to 97% |

Diastereoselective Functionalization of Substituted Cyclopropanes

The functionalization of pre-existing cyclopropane rings with high diastereoselectivity provides a complementary strategy to de novo cyclopropanation. The inherent strain and defined stereochemistry of the cyclopropane ring can be exploited to direct incoming reagents.

One method involves the cyclization of dilithiated nitriles with epibromohydrin, which yields functionalized hydroxymethyl cyclopropanes with good diastereoselectivity. The steric interaction between substituents on the forming ring, such as a phenyl and a hydroxymethyl group, dictates the stereochemical outcome of the cyclization.

Palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane is another powerful example. This reaction proceeds with exclusive formation of the anti conformer between the R group and the trimethylsilyl (B98337) (SiMe₃) substituent. A proposed mechanistic model suggests a migratory insertion of a palladium-carbene complex into the alkene, where steric factors control the facial selectivity and lead to the observed high diastereoselectivity. This control allows for the predictable synthesis of stereodefined gem-bis(boryl)cyclopropanes.

| Substrate (1,1-Diborylalkene) | Catalyst | Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 2-Aryl substituted | Pd(OAc)₂ | (Trimethylsilyl)diazomethane | Exclusive anti conformation (Aryl vs SiMe₃) | |

| 2-Benzyl substituted | Pd(OAc)₂ | (Trimethylsilyl)diazomethane | Exclusive anti conformation (Benzyl vs SiMe₃) |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For 1,1-Bis(hydroxymethyl)cyclopropane, the high degree of symmetry simplifies the spectrum. Theoretically, two distinct signals are expected:

One signal representing the four equivalent protons of the two methylene (B1212753) groups (-CH₂-).

A second signal for the four equivalent protons of the cyclopropane (B1198618) ring.

The protons on the cyclopropane ring are known to be highly shielded and typically appear at an unusually high field (low ppm value), a characteristic feature of such strained ring systems. docbrown.inforesearchgate.net In one documented synthesis, ¹H-NMR was used alongside IR spectroscopy to confirm the final structure of the compound. psu.edu

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₂- (ring) | ~0.5 | Singlet | 4H |

| -CH ₂OH | ~3.5 | Singlet | 4H |

Note: Data is predictive based on typical values for cyclopropyl (B3062369) and primary alcohol protons. The solvent can influence chemical shifts, especially for the hydroxyl (-OH) proton.

While ¹H-NMR provides a basic proton count and environmental information, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms.

COSY (Correlation Spectroscopy) would confirm the coupling (or lack thereof) between different proton environments. For instance, it could show a correlation between the hydroxyl proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and the cyclopropyl proton signal to the cyclopropyl carbon signal.

Although these techniques are standard for structural confirmation, specific published 2D NMR datasets for this compound were not available in the consulted resources.

Hyperpolarized NMR is an advanced technique used to dramatically enhance the signal intensity of nuclei like ¹³C, enabling real-time tracking of metabolic processes. In this context, this compound has been utilized as a reference compound in metabolic fingerprinting studies. dtu.dk

In a study classifying prostate cancer cells, this compound (referred to as HP001) was added to samples as an internal standard for referencing and quantification in hyperpolarized ¹³C-NMR experiments. dtu.dk The samples, containing metabolites from glucose labeled with stable isotopes, were analyzed using dissolution Dynamic Nuclear Polarization (dDNP) ¹³C-NMR. The known signal of the reference compound (at a chemical shift of 25.7 ppm) allowed for accurate identification and quantification of key metabolites involved in cancer cell energy pathways. dtu.dk The use of isotopically labeled variants like 1,1-bis(hydroxymethyl)-[1-¹³C]cyclopropane-d8 would be a logical extension for more complex metabolic flux analyses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and cyclopropyl groups. psu.edu

Key expected absorption bands include:

A strong, broad absorption in the region of 3650–3400 cm⁻¹, characteristic of the O-H stretching vibration in alcohols. The broadening is due to intermolecular hydrogen bonding. openstax.org

Strong C-H stretching absorptions for the alkane-like portions of the molecule, typically found between 3000–2850 cm⁻¹. libretexts.org

A distinct C-O stretching vibration, expected in the 1320–1210 cm⁻¹ range for a primary alcohol. libretexts.org

Skeletal vibration absorption bands for the -CH₂- groups of the cyclopropane ring may appear around 1020–1000 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3400 | Strong, Broad |

| Alkane (CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Primary Alcohol | C-O Stretch | 1320 - 1210 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity. The identity and purity of similar novel compounds have been confirmed using this method. researchgate.net

For this compound, with the molecular formula C₅H₁₀O₂, the theoretical elemental composition is calculated based on its molecular weight of 102.13 g/mol . scbt.comfishersci.ca

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀O₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 58.80% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 9.87% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reaction mechanisms. Despite its broad utility in chemistry, specific DFT studies centered on 1,1-bis(hydroxymethyl)cyclopropane have not been identified in a thorough review of scientific literature.

Modeling of Transition-State Geometries

The modeling of transition-state geometries is a critical application of DFT for understanding the kinetics and mechanisms of chemical reactions. This analysis helps to determine the energy barriers and the structural nature of the highest-energy point along a reaction coordinate.

For this compound, such studies could elucidate the mechanisms of its synthesis or subsequent reactions, like esterification or oxidation of its hydroxyl groups. However, there are no specific published studies that model the transition-state geometries for reactions involving this compound.

Quantification of Strain Energy Contributions

Cyclopropane (B1198618) rings are known for their significant ring strain, which influences their stability and reactivity. DFT calculations are often employed to quantify the strain energy by comparing the energy of the cyclic molecule to a strain-free reference compound.

A theoretical study on this compound would be valuable for understanding how the geminal hydroxymethyl substituents affect the inherent strain of the cyclopropane ring. This would involve calculating contributions from angle strain and torsional strain. Nevertheless, specific research quantifying the strain energy contributions for this compound using DFT is not available in the current body of scientific literature.

Elucidation of Reaction Mechanisms (e.g., desymmetrization via nucleophilic trifluorination)

DFT is a powerful tool for mapping out the energetic pathways of complex organic reactions. One potential reaction of interest for a prochiral molecule like this compound is desymmetrization, where one of the two identical hydroxymethyl groups is selectively modified.

A DFT study on a reaction such as nucleophilic trifluorination would involve calculating the energies of reactants, intermediates, transition states, and products to understand the reaction's feasibility, regioselectivity, and stereoselectivity. Despite the chemical significance of such transformations, no published studies were found that use DFT to elucidate the mechanism of desymmetrization of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method provides detailed information about conformational flexibility and intermolecular interactions. As with DFT, specific MD simulation studies focused on this compound are absent from the scientific literature.

Conformational Analysis and Flexibility

MD simulations can reveal the preferred three-dimensional arrangements (conformations) of a molecule and the dynamics of transitions between them. For this compound, this would involve analyzing the rotation of the hydroxymethyl groups and any associated intramolecular hydrogen bonding.

Such an analysis would provide a dynamic picture of the molecule's flexibility and the relative populations of different conformers. However, no specific studies reporting a conformational analysis of this compound using molecular dynamics have been published.

Interaction with Molecular Targets (e.g., enzyme binding)

Given that derivatives of this compound are used as intermediates in the synthesis of pharmaceuticals, understanding its interaction with biological targets like enzymes could be of significant interest. MD simulations are a key method for modeling how a ligand binds to a protein's active site, predicting binding affinities, and identifying key intermolecular interactions.

A simulation of this compound with an enzyme would provide insights into the forces driving complex formation, such as hydrogen bonds and van der Waals interactions. Despite its potential relevance, there is no available research in the scientific literature detailing molecular dynamics simulations of this compound interacting with any molecular or enzyme targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules, providing a theoretical framework to understand their chemical behavior. For this compound, such calculations can elucidate the influence of the hydroxymethyl substituents on the strained cyclopropane ring, predict sites of reactivity, and quantify molecular properties that are difficult to determine experimentally.

Detailed Research Findings

Computational studies, typically employing Density Functional Theory (DFT) or ab initio methods, are used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density within the molecule. These parameters are crucial for predicting the molecule's stability and reactivity.

The electronic structure of a substituted cyclopropane is significantly influenced by the nature of the substituents. The Walsh orbital model of cyclopropane describes a set of high-lying sigma orbitals with π-like character, which makes the ring susceptible to interactions with substituent orbitals. Electron-withdrawing groups, such as hydroxyl groups, can pull electron density from these Walsh orbitals, affecting the bond lengths and angles of the cyclopropane ring. This withdrawal of electron density can lead to a lengthening of the distal C-C bond (the one opposite to the point of substitution) and a shortening of the two vicinal C-C bonds.

Reactivity descriptors derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting chemical behavior. A lower HOMO-LUMO energy gap generally indicates higher reactivity.

To provide a quantitative perspective, the following tables present calculated electronic properties for a representative 1,1-disubstituted cyclopropane, 1,1-dimethylcyclopropane, which serves as a structural analog. These values are indicative of the types of data obtained from quantum chemical calculations.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Energy of HOMO | -0.385 | -10.48 |

| Energy of LUMO | 0.162 | 4.41 |

| HOMO-LUMO Gap (ΔE) | 0.547 | 14.89 |

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The large energy gap for this analog suggests a relatively high kinetic stability.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies and are presented in Table 2. These descriptors provide a more nuanced understanding of the molecule's reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 10.48 |

| Electron Affinity (A) | -ELUMO | -4.41 |

| Electronegativity (χ) | (I + A) / 2 | 3.035 |

| Chemical Hardness (η) | (I - A) / 2 | 7.445 |

| Chemical Softness (S) | 1 / (2η) | 0.067 |

| Electrophilicity Index (ω) | χ2 / (2η) | 0.619 |

Furthermore, the distribution of charge within the molecule can be quantified through methods like Mulliken population analysis. This provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic centers. For this compound, the oxygen atoms of the hydroxyl groups would be expected to carry significant negative charge, making them susceptible to electrophilic attack, while the adjacent carbon and hydrogen atoms would be more electropositive.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Late-Stage Functionalization Strategies in Drug Discovery

The strategic introduction of chemical modifications into a complex molecule, such as a drug candidate, in the final stages of its synthesis is known as late-stage functionalization (LSF). This approach has gained significant traction in medicinal chemistry as it allows for the rapid generation of a library of analogues from a common advanced intermediate. Such libraries are invaluable for exploring structure-activity relationships (SAR) and optimizing the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of a lead compound. The 1,1-bis(hydroxymethyl)cyclopropane motif, with its geminal hydroxymethyl groups and a strained cyclopropane (B1198618) ring, presents a unique scaffold that holds considerable, albeit largely untapped, potential for LSF strategies in drug discovery.

The primary sites for LSF on the this compound core are the two primary hydroxyl groups and the C-H bonds of the cyclopropane ring. While direct, published examples of LSF on complex drug candidates featuring this specific diol are not extensively documented, the principles of modern synthetic chemistry suggest several plausible strategies.

Derivatization of the Hydroxymethyl Groups

The two primary alcohol functionalities of this compound are prime handles for introducing a wide array of functional groups. Standard esterification and etherification reactions can be employed to append various substituents, thereby modulating the compound's lipophilicity, polarity, and potential for hydrogen bonding.

For instance, creating a library of esters or ethers could systematically probe interactions within a biological target's binding pocket. This approach is particularly relevant given that this compound serves as a key intermediate in the synthesis of the asthma medication Montelukast (B128269). nih.govpsu.edu Although not an example of LSF on the final drug, the synthesis itself highlights the utility of this core.

Table 1: Potential Late-Stage Modifications of the Hydroxyl Groups in a this compound-Containing Scaffold

| Modification Type | Reagent/Catalyst Example | Potential Impact on Properties |

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Modulate lipophilicity, introduce new binding interactions |

| Etherification | Alkyl halides (Williamson ether synthesis) | Increase metabolic stability, alter solubility |

| Carbonate/Carbamate Formation | Phosgene derivatives, Isocyanates | Introduce hydrogen bond donors/acceptors |

| Phosphorylation | Phosphoryl chloride | Enhance aqueous solubility, mimic natural phosphates |

C-H Functionalization of the Cyclopropane Ring

Direct functionalization of the C-H bonds of the cyclopropane ring is a more advanced and powerful LSF strategy. The cyclopropane ring possesses unique electronic properties, and its C-H bonds can be activated under specific catalytic conditions. Recent advances in C-H activation chemistry have demonstrated the feasibility of functionalizing cyclopropanes in complex molecular settings. rsc.org

For a molecule containing the this compound unit, directed C-H activation could offer a pathway to introduce substituents with high regioselectivity. The hydroxyl groups themselves, or derivatives thereof, could act as directing groups to guide a metal catalyst to a specific C-H bond on the cyclopropane ring. This would enable the introduction of aryl, alkyl, or other functional groups, significantly expanding the accessible chemical space.

Table 2: Hypothetical Late-Stage C-H Functionalization of a this compound Moiety

| C-H Functionalization Reaction | Catalyst System Example | Potential New Functional Group |

| Arylation | Pd(OAc)₂ with a directing group ligand | Phenyl, substituted aryl |

| Alkylation | Radical-based methods | Methyl, ethyl, other alkyl chains |

| Borylation | Iridium catalysts | Boryl group for further derivatization |

| Fluorination | Electrophilic fluorinating agents | Fluorine atom |

The introduction of such groups can profoundly impact a drug candidate's properties. For example, the addition of a fluorine atom can block metabolic "hot spots" and improve binding affinity, while the introduction of an aryl group can introduce new pi-stacking interactions with the target protein.

While the direct application of these sophisticated LSF methods to this compound-containing drug candidates is an area ripe for exploration, the foundational chemical principles are well-established. The development of robust and selective LSF strategies for this versatile scaffold would provide medicinal chemists with a powerful tool for accelerating the drug discovery process.

Applications in Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

While 1,1-Bis(hydroxymethyl)cyclopropane is not directly polymerized, it serves as a crucial starting material for the synthesis of functional monomers. Its hydroxyl groups can be readily modified to introduce polymerizable moieties, such as vinyl groups, leading to monomers with unique reactivity.

Derivatives of this compound, particularly vinyl cyclopropanes (VCPs), are of significant interest for their ability to undergo radical polymerization. sci-hub.boxrsc.org These monomers are typically synthesized by converting the hydroxyl groups of the parent diol into esters or ethers bearing a vinyl group. For instance, esterification with acrylic acid or a similar vinyl-containing carboxylic acid would yield a divinyl monomer.

The polymerization of these VCP derivatives is a powerful method for creating polymers with controlled structures and properties. nih.govacs.org The process is often initiated by free-radical initiators, either thermally or through photopolymerization. rsc.orgresearchgate.net Organocatalyzed photoredox radical ring-opening polymerization has emerged as a sophisticated technique, allowing for the synthesis of poly(VCPs) with predictable molecular weights and low dispersity under mild conditions. nih.govacs.org

The radical polymerization of vinyl cyclopropane (B1198618) derivatives is characterized by a distinctive ring-opening mechanism. nih.gov Unlike typical vinyl polymerizations that proceed exclusively through the addition across the double bond (1,2-addition), VCPs can undergo a pathway involving the opening of the highly strained cyclopropane ring.

The generally accepted mechanism involves the following steps:

Initiation : A radical initiator generates a free radical.

Propagation (Addition) : The radical adds to the vinyl group of the VCP monomer. This creates a new radical adjacent to the cyclopropane ring.

Propagation (Ring-Opening) : The strained three-membered ring opens to relieve ring strain, forming a more stable, open-chain radical. This process is typically a 1,5-ring-opening, which results in a linear polymer chain with a carbon-carbon double bond (unsaturation) in the polymer backbone. sci-hub.boxrsc.org

Termination : Two growing chains combine or disproportionate to terminate the polymerization.

This 1,5-ring-opening pathway is dominant for substituted VCPs, particularly those with radical-stabilizing or electron-withdrawing groups on the cyclopropane ring. sci-hub.boxrsc.org However, the reaction can sometimes yield other structures, such as saturated cyclic units (cyclobutanes) or non-ring-opened units, depending on the monomer structure and polymerization conditions. nih.govrsc.org For example, conventional free-radical copolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (a functional analogue of a derivative of this compound) with methyl methacrylate (B99206) (MMA) can lead to polymers with a predominance of cyclic rings in the main chain. rsc.org In contrast, Lewis acid-catalyzed ring-opening polymerization (ROP) can selectively produce 1,5-addition polymers, avoiding the 1,7-addition route often seen in radical ROP. rsc.org

A significant advantage of using VCP monomers is the minimal volume shrinkage, or even volume expansion, observed during polymerization. nih.govresearchgate.net Conventional polymerization of vinyl monomers like acrylates and methacrylates involves converting van der Waals distances between monomer molecules into shorter covalent bonds in the polymer, leading to significant volume contraction. This shrinkage can create internal stress, leading to microfractures and compromising the mechanical integrity and dimensional accuracy of the final material.

In the ring-opening polymerization of VCPs, the breaking of a cyclic structure to form a more open, linear polymer chain counteracts this effect. researchgate.net This results in significantly lower volume shrinkage compared to the polymerization of linear vinyl monomers. sci-hub.box This property is particularly valuable in applications requiring high precision, such as dental composites, coatings, and molding resins. rsc.orgresearchgate.net The low shrinkage minimizes stress at the material interface, improving adhesion and durability.

| Monomer Type | Polymerization Mechanism | Typical Volume Shrinkage (%) | Reference |

|---|---|---|---|

| Vinyl Cyclopropanes (VCPs) | Radical Ring-Opening | Low to Negative (Expansion) | sci-hub.boxresearchgate.net |

| Methacrylates | Radical Chain-Growth | High (e.g., up to 20%) | sci-hub.box |

| Cyclic Allylic Sulfides | Radical Ring-Opening | Low | scilit.com |

Radical Polymerization of Vinyl Cyclopropane Derivatives derived from this compound

Precursor for Spiro-Compounds in Material Development

The geminal (1,1-) disubstitution pattern of this compound makes it an ideal precursor for the synthesis of spiro-compounds. These are molecules with two rings connected through a single shared carbon atom. The synthesis of spiropentane, the simplest spiro-hydrocarbon containing two cyclopropane rings, has been achieved starting from this compound. researchgate.net The process involves converting the diol into a dihalide (e.g., 1,1-bis(iodomethyl)cyclopropane) followed by an intramolecular cyclization to form the second ring. researchgate.net

Spiro-cyclopropane structures are found in various natural products and are of growing interest in materials science and medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The synthesis of new spiro-cyclopropanes is an active area of research, with applications including the development of novel insecticides. nih.gov The ability to form a second ring at the C1 position of the cyclopropane core allows for the creation of unique and sterically defined molecular scaffolds that can be incorporated into advanced materials.

Cross-Linking Agents in Polymer Networks

The two hydroxyl groups of this compound allow it to function as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the material.

As a diol, this compound can be incorporated into condensation polymers such as polyesters (by reacting with diacids or their derivatives) and polyurethanes (by reacting with diisocyanates). The rigid cyclopropane ring in the cross-link provides a compact and stiff connection point, which can significantly influence the properties of the resulting polymer network, such as increasing the glass transition temperature (Tg) and modulus.

Furthermore, derivatives of this compound can be designed as multifunctional cross-linking monomers for radical polymerizations. By converting both hydroxyl groups into polymerizable units, such as vinylcyclopropane (B126155) moieties, a tetrafunctional monomer is created. Such multifunctional VCPs can be used as low-shrinking matrix monomers for photopolymerizable materials, forming highly cross-linked networks with excellent dimensional stability. sci-hub.box

Derivatives and Advanced Functionalization Strategies of 1,1 Bis Hydroxymethyl Cyclopropane

Transformations of Hydroxymethyl Groups to Other Functional Moieties

The two primary hydroxyl groups in 1,1-bis(hydroxymethyl)cyclopropane exhibit reactivity typical of primary alcohols, serving as versatile handles for introducing a wide array of other functional groups through standard organic transformations.

The conversion of the hydroxymethyl groups to halomethyl groups is a common and crucial first step for many subsequent reactions, particularly nucleophilic substitutions. This transformation converts the poor leaving group (hydroxide) into a good leaving group (halide). The resulting dihalides, such as 1,1-bis(bromomethyl)cyclopropane and 1,1-bis(iodomethyl)cyclopropane, are valuable synthetic intermediates. lookchem.com

Standard halogenation methods are effective for this conversion. For instance, the reaction with triphenylphosphine and bromine (or iodine) in a suitable solvent like dimethylformamide (DMF) can yield the corresponding dihalide. Another established method involves the use of a triarylphosphite and a bromine source. tandfonline.com These reactions provide access to key precursors for further molecular elaboration.

| Reaction Type | Reagents | Product | Reference |

| Bromination | PPh₃, Br₂ | 1,1-Bis(bromomethyl)cyclopropane | tandfonline.com |

| Bromination | Triarylphosphite, Br₂ | 1,1-Bis(bromomethyl)cyclopropane | tandfonline.com |

| Iodination | PPh₃, I₂ | 1,1-Bis(iodomethyl)cyclopropane | lookchem.com |

The primary alcohol functionalities of this compound readily undergo esterification and etherification. Esterification can be achieved by reacting the diol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents). An example of such a derivative is 1,1-cyclopropanedimethanol diacetate. lookchem.com

Etherification, typically performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form a dialkoxide, which then acts as a nucleophile to displace a halide or other leaving group on an alkyl substrate. These reactions allow for the introduction of a vast range of alkyl or aryl side chains, modifying the steric and electronic properties of the parent molecule.

A key application of the halogenated derivatives discussed in section 8.1.1 is their use in nucleophilic substitution reactions to introduce bioisosteres. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. This strategy is widely used in drug design to modulate a molecule's potency, selectivity, or pharmacokinetic properties.

To facilitate these substitutions, the hydroxyl groups are first converted into more effective leaving groups, such as halides (Br, I) or sulfonates (tosylates, mesylates). Derivatives like cyclopropane-1,1-diyldimethanediyl bis(4-methylbenzenesulfonate) (a ditosylate) are excellent substrates for S_N2 reactions. lookchem.com A wide variety of nucleophiles can then be employed to introduce bioisosteric functionalities. For example, a thiol can replace an alcohol, or a tetrazole ring can act as a bioisostere for a carboxylic acid group. Another common transformation is the reaction of a bis(bromomethyl) derivative with sodium azide, followed by a copper-catalyzed cycloaddition with an alkyne (a "click reaction") to form a stable bis(1,2,3-triazole) linkage. researchgate.net

| Leaving Group | Precursor | Reagent for Formation |

| Bromide (-Br) | This compound | PBr₃ or PPh₃/CBr₄ |

| Iodide (-I) | This compound | PPh₃/I₂ |

| Tosylate (-OTs) | This compound | TsCl, Pyridine |

| Mesylate (-OMs) | This compound | MsCl, Et₃N |

Modification of the Cyclopropane (B1198618) Core

While transformations of the side chains are common, advanced strategies also target the modification of the cyclopropane ring itself. These methods can introduce new properties, such as chirality, or add new points for molecular diversification.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. The introduction of stereocenters requires the creation of a carbon atom bonded to four different groups. lumenlearning.com On the cyclopropane core, this can be achieved by substituting one of the hydrogens on the C2 or C3 positions of the ring. If two different substituents are introduced on the C2 and C3 carbons, multiple stereoisomers can be generated. stackexchange.com While direct asymmetric C-H functionalization on the cyclopropane ring is a modern approach, stereocenters are often introduced by using chiral starting materials or auxiliaries during the synthesis of the cyclopropane ring itself. The creation of these chiral centers is fundamental in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. lumenlearning.com

A sophisticated strategy for functionalizing the C1 position involves the use of boron chemistry. While not typically starting directly from this compound, methods have been developed to create 1,1-bis(boryl)cyclopropanes, which are powerful synthetic intermediates. chemrxiv.org These are often synthesized via palladium-catalyzed cyclopropanation of 1,1-diborylalkenes. nih.govacs.org

A key challenge and opportunity lie in creating unsymmetrical gem-diborylcyclopropanes, where the two boron groups are different (e.g., a Bpin group and a Bdan or BF₃K group). chemrxiv.orgresearchgate.net This is achieved through a "desymmetrization" or "boron-masking" strategy where one boryl group on a symmetrical precursor is selectively converted to another. chemrxiv.orgresearchgate.net The distinct reactivity of the two different boryl moieties allows for programmed, stepwise functionalization, such as sequential Suzuki-Miyaura cross-coupling reactions. researchgate.net This enables the controlled, stereoselective introduction of two different aryl or alkyl groups at the same carbon atom, providing access to highly functionalized and complex cyclopropane derivatives. researchgate.netnih.gov

| Step | Description | Example Reagents | Intermediate/Product | Reference |

| 1. Cyclopropanation | Pd-catalyzed reaction of a symmetrical 1,1-diborylalkene with a diazo compound. | 1,1-di(Bpin)alkene, Pd(OAc)₂, Aryl diazo compound | Symmetrical 1,1-di(Bpin)cyclopropane | chemrxiv.org |

| 2. Desymmetrization | Selective conversion of one Bpin group to a different boryl group (e.g., a trifluoroborate salt). | KHF₂, MeOH/H₂O | Unsymmetrical gem-(Bpin, BF₃K)-cyclopropane | chemrxiv.orgresearchgate.net |

| 3. Functionalization | Stepwise cross-coupling reactions utilizing the different reactivities of the two boryl groups. | Suzuki-Miyaura conditions (Pd catalyst, base, aryl halide) | Sequentially functionalized cyclopropane | researchgate.net |

Cross-Coupling Reactions on Cyclopropane Derivatives

The strained ring system of cyclopropane endows it with unique electronic properties, making its derivatives valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the integration of the cyclopropyl (B3062369) motif into more complex molecular architectures. Derivatives conceptually stemming from this compound, such as cyclopropylamines and cyclopropylboronic acids, are key participants in these transformations.

Palladium-catalyzed reactions are predominant in this field. The Suzuki-Miyaura coupling, for instance, is a highly effective method for creating C(sp²)-C(sp³) bonds by coupling organoboron compounds with organic halides. libretexts.org Cyclopropylboronic acids and their derivatives, like potassium cyclopropyltrifluoroborates, have been successfully coupled with a wide array of aryl and heteroaryl chlorides and bromides. researchgate.netnih.gov These reactions typically employ a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine ligand and a base. nih.gov The versatility of the Suzuki-Miyaura reaction is highlighted by its tolerance for various functional groups, including esters, ketones, and nitriles, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. nih.gov

Another significant C-C bond-forming reaction involves the use of organometallic reagents like Grignard reagents. The palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides or triflates, often mediated by zinc halide additives, produces cyclopropyl arenes in very good yields. organic-chemistry.org The addition of zinc bromide is thought to "soften" the Grignard reagent, improving its functional group tolerance and reactivity. organic-chemistry.org

For the formation of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination has been adapted for cyclopropane derivatives. A palladium-catalyzed protocol for the monoarylation of cyclopropylamine with various (hetero)aryl chlorides has been developed. nih.gov This method utilizes a sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligand, which facilitates the reaction under mild conditions, often at room temperature. nih.govchemrxiv.org The ability to couple cyclopropylamine directly with aryl halides provides a streamlined route to N-aryl cyclopropylamines, which are important structural motifs in medicinal chemistry.

| Coupling Type | Cyclopropyl Reagent | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | 4-Cyclopropylacetophenone | 91% | nih.gov |

| Suzuki-Miyaura | Cyclopropylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | 4-Cyclopropylbenzonitrile | 95% | audreyli.com |

| Negishi-type | Cyclopropylmagnesium bromide (+ZnBr₂) | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ | 4-Cyclopropylanisole | 90% | organic-chemistry.org |

| Buchwald-Hartwig | Cyclopropylamine | 4-Chlorotoluene | Pd₂(dba)₃ / adYPhos | N-Cyclopropyl-4-methylaniline | 98% | nih.govchemrxiv.org |

Enantioselective Synthesis of Advanced Derivatives

The synthesis of enantioenriched cyclopropane derivatives is of paramount importance due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.net Several strategies have been developed to control the stereochemistry during the formation or functionalization of the cyclopropane ring, leading to advanced derivatives with specific chirality.

One of the most powerful methods is the transition-metal catalyzed asymmetric cyclopropanation of alkenes with diazo compounds. nih.gov Chiral rhodium(II) and cobalt(II) complexes are particularly effective catalysts for these transformations. nih.govorganic-chemistry.org For example, dirhodium complexes derived from chiral ligands can catalyze the reaction of alkenes with donor-acceptor or diacceptor diazo reagents to furnish highly functionalized cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov Similarly, Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrins as ligands enables the asymmetric cyclopropanation of a broad range of alkenes with in-situ generated α-heteroaryldiazomethanes. nih.gov These methods provide access to chiral cyclopropanes with multiple stereocenters and a high degree of functionalization, suitable for further synthetic manipulations. nih.gov

Another emerging strategy is the enantioselective C-H functionalization of pre-existing cyclopropane rings. Palladium(II)-catalyzed enantioselective C(sp³)–H activation of cyclopropanes allows for the direct introduction of aryl, vinyl, or alkyl groups. nih.gov This approach often utilizes a directing group attached to the cyclopropane substrate and a chiral ligand, such as a mono-N-protected amino acid, to control the stereoselectivity of the C-H bond cleavage and subsequent coupling. nih.govchemrxiv.org This methodology offers a novel retrosynthetic disconnection for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids and other complex chiral structures. nih.gov